molecular formula C11H13NO3 B3245925 2-(Propylcarbamoyl)benzoic acid CAS No. 17332-34-2

2-(Propylcarbamoyl)benzoic acid

Cat. No.: B3245925
CAS No.: 17332-34-2
M. Wt: 207.23 g/mol
InChI Key: HGWODTLOGZWZRF-UHFFFAOYSA-N
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Description

2-(Propylcarbamoyl)benzoic acid is a benzoic acid derivative characterized by a propylcarbamoyl (-NHCOC₃H₇) substituent at the ortho position of the benzene ring. The compound combines the acidic properties of the carboxylic acid group with the hydrogen-bonding capabilities of the carbamoyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Such structural features are critical in drug design, where substituent size and polarity dictate membrane permeability and target interactions .

Properties

IUPAC Name

2-(propylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWODTLOGZWZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286224
Record name 2-[(Propylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-34-2
Record name 2-[(Propylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17332-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Propylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Propylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Propylcarbamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The propylcarbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the ortho position of benzoic acid significantly alters molecular properties. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
2-(Propylcarbamoyl)benzoic acid Propylcarbamoyl ~223.25 Moderate in polar solvents Carboxylic acid, carbamoyl
2-(4-Chlorophenoxymethyl)benzoic acid 4-Chlorophenoxymethyl ~290.72 Low (lipophilic) Phenoxy, Cl, thioureide*
2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid Biphenyl carbonyl ~332.35 Very low (aromatic) Biphenyl, carbonyl
Methylbenzoic acid Methyl ~136.15 High in water Methyl, carboxylic acid

*Note: Thioureides (e.g., in ) introduce sulfur, enhancing hydrogen bonding but reducing solubility in aqueous media.

  • Solubility : The propylcarbamoyl group balances polarity and lipophilicity, offering better solubility than halogenated or biphenyl derivatives but lower than methyl-substituted analogs.
  • Reactivity : The carbamoyl group enables amidation or esterification reactions, similar to biphenyl carbonyl derivatives . However, thioureides (e.g., in ) exhibit distinct reactivity due to sulfur’s nucleophilicity .

Research Findings and Trends

  • Substituent-Driven Activity: Chlorophenoxymethyl and fluorophenoxymethyl thioureides () show substituent-dependent antimicrobial efficacy, suggesting that electron-withdrawing groups enhance bioactivity. Propylcarbamoyl’s non-aromatic substituent may favor different biological targets .

Biological Activity

Overview

2-(Propylcarbamoyl)benzoic acid, also known by its CAS number 17332-34-2, is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • Structure : The compound features a propylcarbamoyl group attached to a benzoic acid moiety, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to:

  • Inhibit Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Induce Apoptosis : Preliminary studies suggest that it may promote cell death in certain cancer cell lines by targeting anti-apoptotic proteins, similar to other benzoic acid derivatives that have been studied for their anticancer properties .
  • Modulate Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for maintaining cellular homeostasis and regulating protein turnover .

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.
  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. It may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • Some research suggests that benzoic acid derivatives can possess anti-inflammatory properties, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on lymphoma cell lines. The findings revealed significant induction of apoptosis in cells dependent on anti-apoptotic proteins like Mcl-1 and Bfl-1. The compound exhibited a binding affinity that led to effective inhibition of these proteins, suggesting its potential as a dual inhibitor in cancer therapy .

Study 2: Protein Degradation Pathways

In another investigation focusing on the proteostasis network, this compound was found to enhance the activity of cathepsins B and L in human foreskin fibroblasts. This suggests that the compound could play a role in modulating cellular degradation pathways, which are critical for protein homeostasis and could have implications for aging and degenerative diseases .

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in lymphoma cells
Anti-inflammatoryPotential reduction in inflammatory markers
Protein degradation modulationEnhanced activity of cathepsins B and L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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